molecular formula CuH20N2O14S2 B1143757 AMMONIUM COPPER(II) SULFATE HEXAHYDRATE CAS No. 13587-26-3

AMMONIUM COPPER(II) SULFATE HEXAHYDRATE

Cat. No.: B1143757
CAS No.: 13587-26-3
M. Wt: 399.84
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium copper(II) sulfate hexahydrate can be synthesized by dissolving copper(II) sulfate pentahydrate and ammonium sulfate in hot water. The solution is then cooled to allow the crystals to form. The reaction can be represented as follows :

[ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 2\text{NH}_3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_4 \cdot \text{CuSO}_4 \cdot 6\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the preparation involves dissolving copper(II) sulfate and ammonium sulfate in water, followed by crystallization. The solution is filtered, and the crystals are dried between filter papers .

Chemical Reactions Analysis

Types of Reactions

Ammonium copper(II) sulfate hexahydrate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Copper(II) ions can be reduced to copper(I) ions.

    Substitution Reactions: Ammonium ions can be replaced by other cations in solution.

Common Reagents and Conditions

Common reagents include potassium iodide, which reacts with this compound to form a tan precipitate of copper(I) iodide and iodine .

Major Products

The major products formed from these reactions include copper(I) iodide and iodine when reacted with potassium iodide .

Scientific Research Applications

Ammonium copper(II) sulfate hexahydrate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Copper(II) sulfate pentahydrate: Similar in composition but lacks ammonium ions.

    Ammonium sulfate: Contains ammonium ions but lacks copper.

    Copper(II) chloride dihydrate: Another copper-containing compound but with chloride ions instead of sulfate.

Uniqueness

Ammonium copper(II) sulfate hexahydrate is unique due to its combination of ammonium and copper ions, making it useful in specific applications such as electroplating and agriculture .

Properties

CAS No.

13587-26-3

Molecular Formula

CuH20N2O14S2

Molecular Weight

399.84

Origin of Product

United States
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Q & A

Q1: How does temperature impact the crystal structure of deuterated ammonium copper(II) sulfate hexahydrate?

A1: Research indicates that increasing the temperature of deuterated this compound from 100 K to 321 K leads to a progressive convergence of the intermediate and longest Cu–O bond lengths within the Jahn-Teller distorted octahedral Cu(D2O)62+ ion. [] This structural change is accompanied by a partial rotation of both the ammonium and sulfate groups within the crystal lattice. [] These findings highlight the dynamic nature of this compound's structure in response to temperature variations.

Q2: What role does pressure play in influencing the structure of deuterated this compound?

A2: Studies utilizing neutron powder diffraction have revealed that applying pressure to deuterated this compound at various temperatures (ranging from 50 K to 325 K) induces changes in its unit cell parameters. [] Specifically, a study observed that introducing a small amount of zinc (3.4% substitution of Cu2+ ions) mimicked the structural changes observed in the pure copper compound under 1.5 kbar of pressure. [] This substitution caused a switch in the long axis of the distorted Cu(D2O)6 2+ ion from one pair of oxygen atoms to another. [] These findings underscore the sensitivity of this compound's structure to both pressure and compositional alterations.

Q3: Are there any cooperative interactions observed in the structural changes of this compound?

A3: Research suggests that the temperature-dependent behavior of the g-values (derived from EPR spectroscopy) in pure deuterated this compound cannot be solely explained by a simple Boltzmann thermal distribution between two energy states differing only in the Cu(D2O)62+ ion's orientation. [] This deviation suggests the presence of cooperative interactions within the crystal lattice, potentially influencing the compound's overall structural dynamics. []

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